N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946289-91-4
VCID: VC6509716
InChI: InChI=1S/C19H19N5O2S2/c1-13-7-9-15(10-8-13)21-17(26)22-18-23-24-19(28-18)27-12-16(25)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Molecular Formula: C19H19N5O2S2
Molecular Weight: 413.51

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.: 946289-91-4

Cat. No.: VC6509716

Molecular Formula: C19H19N5O2S2

Molecular Weight: 413.51

* For research use only. Not for human or veterinary use.

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 946289-91-4

Specification

CAS No. 946289-91-4
Molecular Formula C19H19N5O2S2
Molecular Weight 413.51
IUPAC Name N-benzyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O2S2/c1-13-7-9-15(10-8-13)21-17(26)22-18-23-24-19(28-18)27-12-16(25)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26)
Standard InChI Key QCJINDBZRJFRLP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3

Introduction

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with a specific chemical structure that includes a benzyl group, a thiadiazole ring, and a carbamoyl group. This compound is of interest in various chemical and pharmaceutical research contexts due to its potential biological activities and structural properties.

Synthesis and Characterization

The synthesis of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step reactions, including the formation of the thiadiazole ring and the introduction of the carbamoyl and benzyl groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to verify the structure and purity of the compound.

Biological Activities and Applications

While specific biological activities of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide are not detailed in the search results, compounds with similar structures (e.g., thiadiazole derivatives) have been explored for their potential as antimicrobial agents, anticancer drugs, and enzyme inhibitors. The presence of a carbamoyl group and a thiadiazole ring suggests potential interactions with biological targets.

Research Findings and Future Directions

Research on thiadiazole derivatives often focuses on their pharmacological properties and potential therapeutic applications. Future studies on N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide could involve in vitro and in vivo assessments of its biological activities, as well as structural modifications to enhance its efficacy and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator